2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties . This interaction can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-METHYL-6-(CHLORO)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
- 2-[4-METHYL-6-(BROMO)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Uniqueness
The presence of the trifluoromethyl group in 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE makes it unique compared to its chloro and bromo analogs. The trifluoromethyl group imparts distinct electronic properties, such as increased electronegativity and lipophilicity, which can enhance the compound’s biological activity and stability .
Properties
Molecular Formula |
C15H14F3N3 |
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Molecular Weight |
293.29 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H14F3N3/c1-10-8-13(15(16,17)18)20-14(19-10)21-7-6-11-4-2-3-5-12(11)9-21/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
VKGQSGJEPFQQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)C(F)(F)F |
Origin of Product |
United States |
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